3-Ethoxybut-1-yne
Overview
Description
3-Ethoxybut-1-yne is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its IUPAC name, 1-Butyne, 3-ethoxy. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxybut-1-yne can be synthesized through several methods. One common method involves the reaction of propargyl bromide with ethyl alcohol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethoxide ion attacks the carbon atom bonded to the bromine atom, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydration of 1-butyne in the presence of ethyl alcohol. This method involves the use of a catalyst such as palladium on carbon to facilitate the addition of the ethoxy group to the alkyne, resulting in the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxybut-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium ethoxide (NaOEt), Ethyl alcohol (EtOH)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkanes, Alkenes
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
3-Ethoxybut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxybut-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond and the ethoxy group. The triple bond makes it a reactive species, capable of undergoing addition reactions, while the ethoxy group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-1-butene: Similar in structure but contains a double bond instead of a triple bond.
2-Ethoxy-1-buten-3-yne: Contains an additional ethoxy group and a different position of the triple bond.
1-Butyne, 3-ethoxy: Another name for 3-Ethoxybut-1-yne .
Uniqueness
This compound is unique due to its combination of an ethoxy group and a triple bond, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
3-ethoxybut-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(3)7-5-2/h1,6H,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNYRINDRJNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546525 | |
Record name | 3-Ethoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56800-12-5 | |
Record name | 3-Ethoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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